molecular formula C11H9ClN2O2 B2419479 6-chloro-3-[(1Z)-2-nitroprop-1-en-1-yl]-1H-indole CAS No. 720-12-7

6-chloro-3-[(1Z)-2-nitroprop-1-en-1-yl]-1H-indole

Cat. No.: B2419479
CAS No.: 720-12-7
M. Wt: 236.66
InChI Key: HLOOOKCNXISWJQ-DAXSKMNVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-3-[(1Z)-2-nitroprop-1-en-1-yl]-1H-indole is a chemical compound with the molecular formula C11H9ClN2O2 It is an indole derivative, which is a significant class of heterocyclic compounds known for their presence in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 6-chloro-3-[(1Z)-2-nitroprop-1-en-1-yl]-1H-indole, can be achieved through various methods. Some common synthetic routes include:

    Bartoli Indole Synthesis: This method involves the reaction of nitroalkenes with vinyl Grignard reagents.

    Hemetsberger Indole Synthesis: This involves the thermal cyclization of azidoacrylates.

    Bischler Indole Synthesis: This method uses the cyclization of β-phenylethylamines.

    Julia Indole Synthesis: This involves the reaction of phenylhydrazones with acetylenes.

    Larock Indole Synthesis: This method uses the palladium-catalyzed cyclization of o-iodoanilines with alkynes.

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the above synthetic routes, optimized for yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are adjusted to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-[(1Z)-2-nitroprop-1-en-1-yl]-1H-indole can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

6-chloro-3-[(1Z)-2-nitroprop-1-en-1-yl]-1H-indole has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-chloro-3-[(1Z)-2-nitroprop-1-en-1-yl]-1H-indole involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-3-[(1Z)-2-nitroprop-1-en-1-yl]-1H-indole
  • 7-chloro-3-[(1Z)-2-nitroprop-1-en-1-yl]-1H-indole
  • 6-bromo-3-[(1Z)-2-nitroprop-1-en-1-yl]-1H-indole

Uniqueness

6-chloro-3-[(1Z)-2-nitroprop-1-en-1-yl]-1H-indole is unique due to its specific chlorine substitution at the 6-position of the indole ring. This substitution can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

6-chloro-3-[(Z)-2-nitroprop-1-enyl]-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c1-7(14(15)16)4-8-6-13-11-5-9(12)2-3-10(8)11/h2-6,13H,1H3/b7-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLOOOKCNXISWJQ-DAXSKMNVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CNC2=C1C=CC(=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C1=CNC2=C1C=CC(=C2)Cl)/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.